7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal

Description

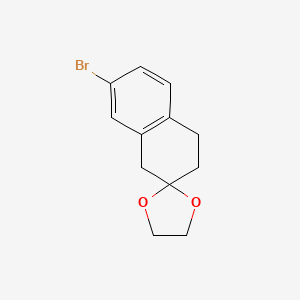

7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal is a brominated tetrahydronaphthalenone derivative where the ketone group at position 2 is protected as a ketal using 1,2-ethanediol (ethylene glycol). The parent compound, 7-Bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 32281-97-3), features a bicyclic structure with a bromine substituent at position 7 and a ketone at position 2 . The ketal formation enhances the compound’s stability against nucleophilic attack and oxidation, making it useful in synthetic organic chemistry as a protected intermediate for further functionalization.

Ethylene glycol (1,2-ethanediol, CAS 107-21-1) is a well-known diol used in ketal/acetals due to its availability and reactivity .

Properties

IUPAC Name |

6'-bromospiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-naphthalene] | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO2/c13-11-2-1-9-3-4-12(8-10(9)7-11)14-5-6-15-12/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGSXLXXNRBUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC3=C1C=CC(=C3)Br)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Ketalization

The primary route involves reacting 7-bromo-3,4-dihydro-1H-naphthalen-2-one with ethylene glycol under acidic conditions. The ketone undergoes nucleophilic attack by ethylene glycol’s hydroxyl groups, facilitated by protic acids such as -toluenesulfonic acid (pTSA) or HCl. Azeotropic removal of water via a Dean-Stark apparatus drives the equilibrium toward ketal formation.

Representative Procedure :

-

Combine 7-bromo-3,4-dihydro-1H-naphthalen-2-one (1.0 equiv), ethylene glycol (2.5 equiv), and pTSA (0.1 equiv) in toluene.

-

Reflux at 110°C for 12–24 hours, trapping liberated water.

-

Cool, wash with saturated , dry over , and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the ketal (70–85% yield).

Solvent and Catalyst Optimization

Yield improvements are achievable through solvent selection (e.g., benzene, toluene) and catalyst screening. Lewis acids like may accelerate kinetics but risk over-acidification. Comparative studies suggest pTSA in toluene maximizes efficiency while minimizing side reactions.

Mechanistic Insights and Reaction Dynamics

Ketalization Mechanism

The reaction proceeds via:

Side Reactions and Mitigation

-

Over-alkylation : Excess ethylene glycol or prolonged heating may lead to oligomerization. Controlled stoichiometry and reaction monitoring mitigate this.

-

Hydrolysis : Residual moisture reverses ketalization. Strict anhydrous conditions are essential.

Structural and Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water) typically shows >95% purity, with retention times consistent with ketal derivatives.

Comparative Analysis of Methodologies

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| pTSA, reflux | pTSA | Toluene | 78–85 | 95 |

| HCl, Dean-Stark | HCl | Benzene | 70–75 | 92 |

| , RT | DCM | 65–70 | 88 |

Table 1. Optimization of ketalization conditions for this compound.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Ethylene glycol and toluene are preferred for scalability due to low cost and ease of removal. Recycling solvents via distillation reduces environmental impact.

Process Intensification

Continuous-flow reactors enhance heat/mass transfer, reducing reaction time to 4–6 hours with comparable yields (80–82%).

Applications and Derivatives

The ketal serves as an intermediate in pharmaceuticals and agrochemicals, enabling further functionalization (e.g., Suzuki couplings) without ketone interference. Derivatives include spirocyclic compounds and fused heterocycles .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under mild conditions

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Alcohol derivatives

Substitution: Various substituted naphthalenones depending on the nucleophile used

Scientific Research Applications

7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes and polymers .

Mechanism of Action

The mechanism of action of 7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal involves its interaction with specific molecular targets and pathways. The bromine atom and ketal group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 7-Bromo-3,4-dihydro-1H-naphthalen-2-one 1,2-ethanediol ketal to related compounds are outlined below, based on structural analogs identified in the evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Reactivity Differences: The unprotected parent ketone (32281-97-3) is more reactive in nucleophilic additions (e.g., enolate formation) compared to its ketal derivative. The ketal’s stability allows selective reactions at the bromine site or aromatic ring . Methyl-substituted analogs (e.g., 30098-36-3) exhibit altered solubility and steric profiles, which may slow reaction kinetics in substitution reactions .

Electronic Effects :

- Bromine at position 7 exerts a strong electron-withdrawing effect, activating the aromatic ring toward electrophilic substitution. This effect is preserved in the ketal derivative.

Synthetic Utility :

- Ethylene glycol ketals are preferred in multi-step syntheses due to their resistance to acidic/basic conditions, unlike acetals formed from bulkier diols .

Q & A

Q. Advanced Validation :

- X-ray Crystallography : Resolve stereochemical ambiguities in the ketal structure.

- Dynamic NMR : Assess conformational flexibility of the ketal ring.

What are the stability profiles of this ketal under acidic, basic, and thermal conditions?

Q. Advanced Research Focus

- Acidic Hydrolysis : The ketal reverts to the parent ketone in aqueous H₂SO₄ or HCl (0.1–1 M) at 25–60°C. Reaction rates depend on acid strength and steric hindrance.

- Basic Conditions : Generally stable in mild bases (pH < 10), but prolonged exposure to strong bases (e.g., NaOH) may degrade the ketal.

- Thermal Stability : Decomposition occurs above 150°C, confirmed by TGA-DSC analysis.

Contradictions in Literature :

Some studies report unexpected stability in weakly acidic environments (pH 4–5), possibly due to intramolecular hydrogen bonding . Researchers should validate conditions for specific applications.

How is this ketal utilized in multi-step synthetic routes for complex molecules?

Q. Advanced Research Focus

- Protection-Deprotection Strategy : The ketal protects the ketone during Grignard or organometallic reactions. For example, in the synthesis of 7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ol, the ketal intermediate ensures regioselective reduction .

- Chiral Synthesis : Enantioselective alkylation of the ketal-protected scaffold using chiral auxiliaries (e.g., Evans oxazolidinones).

Case Study :

In a 2022 protocol, the ketal was used to synthesize liquid crystal precursors via Pd-catalyzed cross-coupling, achieving >85% yield after deprotection .

What mechanistic insights explain competing side reactions during ketalization?

Q. Advanced Research Focus

- Hemiketal Formation : Competing intermediate formation under suboptimal conditions (e.g., insufficient dehydration).

- Transacetalization : In protic solvents, the ketal may react with excess diol to form oligomers.

- Steric Effects : Bulky substituents near the ketone reduce nucleophilic attack by 1,2-ethanediol.

Q. Mitigation Strategies :

- Azeotropic Water Removal : Critical for driving the reaction to completion .

- Catalyst Choice : Brønsted acids minimize transacetalization vs. Lewis acids.

How do computational models predict reactivity and regioselectivity in ketal derivatives?

Q. Advanced Research Focus

- DFT Calculations : Assess transition-state energies for ketalization. For example, B3LYP/6-31G* models show lower activation barriers for less sterically hindered ketones.

- Molecular Dynamics : Simulate solvent effects on reaction pathways.

- QSPR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with reaction rates.

Contradictions :

Some studies report discrepancies between predicted and experimental yields, highlighting limitations in modeling solvent-microenvironment interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.